molecular formula C15H17N3O4 B10939198 ethyl 3-[(benzyloxy)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-[(benzyloxy)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10939198
M. Wt: 303.31 g/mol
InChI Key: YFBJXEGQISQPRS-UHFFFAOYSA-N
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Description

ETHYL 3-{[(BENZYLOXY)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of an ethyl ester group, a benzyl-protected amino group, and a methyl group on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(BENZYLOXY)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Protection of the Amino Group: The amino group is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzyl-protected amino group can be deprotected under hydrogenation conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Free amine.

Scientific Research Applications

ETHYL 3-{[(BENZYLOXY)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(BENZYLOXY)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The benzyl-protected amino group can interact with active sites or binding pockets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-{[(BENZYLOXY)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is unique due to the presence of the benzyl-protected amino group, which can be selectively deprotected under mild conditions

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

ethyl 2-methyl-5-(phenylmethoxycarbamoyl)pyrazole-3-carboxylate

InChI

InChI=1S/C15H17N3O4/c1-3-21-15(20)13-9-12(16-18(13)2)14(19)17-22-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,17,19)

InChI Key

YFBJXEGQISQPRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NOCC2=CC=CC=C2

Origin of Product

United States

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